2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide
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Overview
Description
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide is a deuterated compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide typically involves the reaction of 4-fluorophenol with deuterated reagents to introduce the deuterium atoms. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The resulting intermediate is then reacted with N-methoxy-N-methylacetamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide has several applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of other deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the rate of metabolic reactions, providing insights into the metabolic pathways and mechanisms. The compound may also interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenoxy)-N-methoxy-N-methyl-acetamide
- 2-(4-Fluorophenoxy-d4)-acetic acid
- 2-(4-Fluorophenoxy-d4)-acetic acid ethyl ester
Uniqueness
The presence of deuterium atoms in 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide makes it unique compared to its non-deuterated counterparts. Deuterium provides stability and can alter the compound’s metabolic profile, making it valuable for research applications that require precise tracking and analysis.
Properties
CAS No. |
1346600-59-6 |
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Molecular Formula |
C10H12FNO3 |
Molecular Weight |
217.233 |
IUPAC Name |
N-methoxy-N-methyl-2-(2,3,5,6-tetradeuterio-4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C10H12FNO3/c1-12(14-2)10(13)7-15-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3/i3D,4D,5D,6D |
InChI Key |
MIIHTIGREDJGEO-LNFUJOGGSA-N |
SMILES |
CN(C(=O)COC1=CC=C(C=C1)F)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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